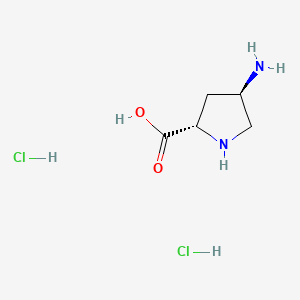

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

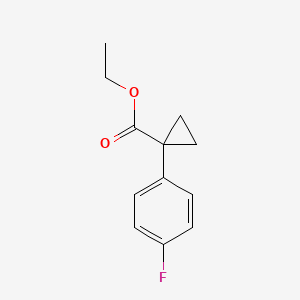

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 16257-89-9 . It has a molecular weight of 203.07 and a molecular formula of C5H12Cl2N2O2 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1…/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Organocatalysis

A study by Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, similar in structure to the compound , are used to catalyze asymmetric Michael additions of ketones to nitroalkenes. This application is crucial for creating chiral centers in organic molecules, a fundamental step in the synthesis of various pharmaceuticals.

Stereochemical Control in Synthesis

The diastereoselective synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine carboxylic acids, as reported by Bunnage et al. (2004), highlights the importance of such compounds in achieving stereochemical control in synthetic chemistry. These findings underscore the versatility of aminopyrrolidine derivatives in constructing stereochemically complex molecules.

Crystal Structure and Computational Studies

Jagtap et al. (2016) explored the synthesis and crystal structure of thiazolidine derivatives, offering insights into the stereoselective synthesis and the influence of substituents on the reaction outcome. This research, which involves molecules structurally related to (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride, underscores the compound's utility in understanding and designing stereoselective synthetic reactions.

Medicinal Chemistry Applications

A publication by Singh and Umemoto (2011) discusses the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, indicating the relevance of aminopyrrolidine derivatives in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors.

Solubility and Stability Analysis

Research on the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives by Butvin et al. (2000) provides essential data that can be extrapolated to understand the properties of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid derivatives. Such properties are crucial for the application of these compounds in various scientific and pharmaceutical formulations.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with glutamate receptors .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in the conformation of the target proteins . The fluorinated pyrrolidine rings of proline can preferably stabilize either a C γ -exo or a C γ -endo ring pucker depending on proline chirality (4R/4S) in a complex protein structure .

Result of Action

Similar compounds have been shown to stabilize protein structures due to a pre-organization effect .

Eigenschaften

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEVKNLEXCXBHR-KTMCEXHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657103 |

Source

|

| Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride | |

CAS RN |

16257-89-9 |

Source

|

| Record name | (4R)-4-Amino-L-proline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)